molecular formula C9H11N3O B1655794 N'-(1-Methylethylidene)nicotinohydrazide CAS No. 4226-39-5

N'-(1-Methylethylidene)nicotinohydrazide

Cat. No.: B1655794
CAS No.: 4226-39-5
M. Wt: 177.2 g/mol
InChI Key: OSHKFBRELFAFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-Methylethylidene)nicotinohydrazide is a nicotinohydrazide derivative characterized by a hydrazone linkage between the pyridine ring of nicotinic acid and a 1-methylethylidene group. This compound belongs to the broader class of Schiff bases, which are widely studied for their structural versatility, non-linear optical properties, and biological activities, including antimicrobial and antitumor effects . The molecule’s planar configuration, stabilized by intramolecular hydrogen bonding (e.g., O—H⋯N), enhances its ability to form coordination complexes with transition metals, making it relevant in materials science and medicinal chemistry .

Properties

CAS No.

4226-39-5

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

N-(propan-2-ylideneamino)pyridine-3-carboxamide

InChI

InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-4-3-5-10-6-8/h3-6H,1-2H3,(H,12,13)

InChI Key

OSHKFBRELFAFDX-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)C1=CN=CC=C1)C

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C

Other CAS No.

4226-39-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Nicotinohydrazide Derivatives

Nicotinohydrazide derivatives exhibit structural and functional diversity depending on substituents and hybridization. Below is a detailed comparison with key analogues:

Structural and Crystallographic Comparisons

Compound Name Dihedral Angle (°) Hydrogen Bonding Features Key References
N'-(1-Methylethylidene)nicotinohydrazide ~0.74 Intramolecular O—H⋯N; planar configuration
N'-(2-Hydroxybenzylidene)nicotinohydrazide 4.2–12.8 Water-mediated H-bonds; dimers via π–π stacking
N'-(Pyridin-2-ylmethylene)nicotinohydrazide N/A Chelates with Zn(II); six-coordinate geometry
N'-(1-(2-Pyridyl)ethylidene)nicotinohydrazide N/A Forms Pb(II) architectures via tetrel bonds
  • Planarity: The title compound’s near-planar structure (dihedral angle ~0.74°) contrasts with N'-(2-hydroxybenzylidene)nicotinohydrazide, where dihedral angles range from 4.2° to 12.8°, reducing conjugation efficiency .
  • Coordination Behavior : Unlike Zn(II) or Pb(II) complexes of pyridyl-substituted analogues , the title compound’s coordination chemistry remains underexplored but is predicted to favor planar metal interactions due to its rigidity.

Spectroscopic and Electronic Properties

  • FT-IR: The title compound’s carbonyl (C=O) stretch at ~1650 cm⁻¹ aligns with N'-(thiophen-2-ylmethylene)nicotinohydrazide but downshifts in metal complexes due to coordination .

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